molecular formula C13H19NO4 B14417877 Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate CAS No. 81308-36-3

Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate

Cat. No.: B14417877
CAS No.: 81308-36-3
M. Wt: 253.29 g/mol
InChI Key: XGGGAMGLLHFEGE-UHFFFAOYSA-N
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Description

Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and an amino group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methylpropanoic acid with benzyl alcohol and methanol in the presence of a catalyst to form the ester. The resulting ester is then reacted with methoxyamine under controlled conditions to introduce the methoxyamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine.

Scientific Research Applications

Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The amino group can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-methylbenzoate
  • Methyl 2-[(benzyloxy)carbonyl]amino]benzoate

Uniqueness

Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct reactivity and properties compared to similar compounds. This makes it a valuable compound in research and industrial applications.

Properties

CAS No.

81308-36-3

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 2-[methoxy(phenylmethoxy)amino]-2-methylpropanoate

InChI

InChI=1S/C13H19NO4/c1-13(2,12(15)16-3)14(17-4)18-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

XGGGAMGLLHFEGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)N(OC)OCC1=CC=CC=C1

Origin of Product

United States

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